molecular formula C11H10N2O B6492937 2-methyl-3-(pyridin-2-yloxy)pyridine CAS No. 1051942-45-0

2-methyl-3-(pyridin-2-yloxy)pyridine

Cat. No.: B6492937
CAS No.: 1051942-45-0
M. Wt: 186.21 g/mol
InChI Key: IQGRPYOBXZBADQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-2-yloxy)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group and a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(pyridin-2-yloxy)pyridine typically involves the reaction of 2-methylpyridine with pyridin-2-ol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-methylpyridine is treated with pyridin-2-ol in the presence of a strong base such as potassium carbonate.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts such as palladium on carbon can enhance the efficiency of the reaction and increase the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(pyridin-2-yloxy)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate and chromyl chloride. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve nucleophiles such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: In chemistry, 2-methyl-3-(pyridin-2-yloxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 2-methyl-3-(pyridin-2-yloxy)pyridine include 2-methylpyridine, pyridin-2-ol, and various pyridine derivatives.

Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly useful in specialized applications where other pyridine derivatives may not be as effective.

Properties

IUPAC Name

2-methyl-3-pyridin-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-10(5-4-8-12-9)14-11-6-2-3-7-13-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGRPYOBXZBADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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